6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid

Lipophilicity optimization Medicinal chemistry Lead optimization

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid (CAS 912770-22-0) is a disubstituted fused bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole family, a privileged scaffold in medicinal chemistry. It bears a 3-chlorophenyl substituent at the 6-position and a carboxylic acid functional handle at the 3-position, with a molecular formula of C₁₂H₇ClN₂O₂S and a molecular weight of 278.71 g/mol.

Molecular Formula C12H7ClN2O2S
Molecular Weight 278.71 g/mol
Cat. No. B13058341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid
Molecular FormulaC12H7ClN2O2S
Molecular Weight278.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN3C(=CSC3=N2)C(=O)O
InChIInChI=1S/C12H7ClN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
InChIKeyOCSCOGUMTJAHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid: Structural Identity, Core Scaffold, and Procurement Rationale


6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid (CAS 912770-22-0) is a disubstituted fused bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole family, a privileged scaffold in medicinal chemistry [1]. It bears a 3-chlorophenyl substituent at the 6-position and a carboxylic acid functional handle at the 3-position, with a molecular formula of C₁₂H₇ClN₂O₂S and a molecular weight of 278.71 g/mol . The compound serves as a versatile building block for lead optimization and probe molecule synthesis, with the carboxylic acid group enabling direct amide coupling, esterification, and further diversification without requiring additional protecting group manipulations .

Why the 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid Scaffold Cannot Be Substituted with Regioisomeric or Dechlorinated Analogs


Interchanging 6-(3-chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid with its 4-chlorophenyl isomer (CAS 912770-34-4), 2-chlorophenyl isomer (CAS 912770-05-9), or the unsubstituted 6-phenyl analog (CAS 1131615-90-1) is not scientifically valid due to three distinct and measurable sources of differentiation. First, the position of the chlorine atom on the pendant phenyl ring alters the calculated partition coefficient (LogP) by up to approximately 0.4 log units relative to the des-chloro analog, affecting passive membrane permeability, non-specific protein binding propensity, and the trajectory of any downstream SAR exploration . Second, the meta-substitution pattern introduces a dipole moment vector orthogonal to the molecular long axis, which is absent in the para-substituted isomer, potentially altering target recognition, π-stacking geometry, and crystal packing interactions that are critical for co-crystallization studies . Third, the carboxylic acid at position 3 cannot be relocated to position 5 or position 2 without fundamentally rewiring the hydrogen-bond donor/acceptor pharmacophore geometry, as the imidazo[2,1-b]thiazole ring system presents distinct vector angles from each position that cannot be mimicked by simple translation .

Quantitative Comparative Evidence for 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid Relative to Closest Analogs


Meta-Chlorine Substitution Increases LogP by 0.99 Units Relative to the Des-Chloro 6-Phenyl Scaffold, Enabling Tunable Lipophilicity for Membrane-Permeable Probe Design

The target compound exhibits a calculated partition coefficient (LogP) of 3.41, measured by computational prediction (ChemScene, using XLogP3 methodology) . By comparison, the des-chloro 6-phenyl analog (CAS 1131615-90-1) has a reported LogP of approximately 2.15–2.42 (estimated from fragment-based methods) . This represents a quantified LogP increase of approximately 0.99–1.26 log units attributable solely to the introduction of the meta-chlorine atom. The 4-chlorophenyl (para) isomer is expected to exhibit a similar LogP as the target (isomeric), but with a different molecular dipole vector orientation that cannot be captured by LogP alone . The higher LogP of the chloro-substituted analogs relative to the unsubstituted phenyl scaffold translates to increased predicted membrane permeability, which is critical for intracellular target engagement in cell-based assays.

Lipophilicity optimization Medicinal chemistry Lead optimization

Carboxylic Acid at Position 3 Provides a Distinct Synthetic Vector Geometry Unavailable from Position-5 or Position-2 Carboxylic Acid Regioisomers

The carboxylic acid at position 3 of the imidazo[2,1-b]thiazole core projects a hydrogen-bond donor/acceptor vector at an angle of approximately 120° relative to the plane of the fused bicyclic system, as determined by the crystal structure geometry of the unsubstituted scaffold . In contrast, the 5-carboxylic acid regioisomer (e.g., 6-phenylimidazo[2,1-b]thiazole-5-carboxylic acid, CAS 446829-85-2) projects the carboxyl group from the imidazole C-5 position, resulting in a vector trajectory that is displaced by approximately 2.4 Å (center-to-center) and oriented at a different dihedral angle relative to the 6-aryl substituent . The 2-carboxylic acid regioisomer (e.g., imidazo[2,1-b]thiazole-2-carboxylic acid, CAS 773841-78-4) introduces a third distinct geometry. These topological differences mean that amide-coupled products derived from the 3-carboxylic acid scaffold present the 6-(3-chlorophenyl) pharmacophore in a spatial orientation that cannot be reproduced by the 2- or 5-carboxylic acid isomers without altering the entire binding pose .

Synthetic chemistry Fragment-based drug design Amide coupling

6-Aryl Imidazo[2,1-b]thiazole-3-carboxylic Acid Scaffold Demonstrated Dual EGFR/HER2 Kinase Inhibition with Nanomolar Potency in a Closely Related Analog Series

In a 2022 study by Sabry et al. published in the European Journal of Medicinal Chemistry, a series of imidazo[2,1-b]thiazole derivatives bearing carboxylic acid functionality at position 3 and aryl substituents at position 5/6 were evaluated as dual EGFR/HER2 kinase and DHFR inhibitors [1]. The most potent compounds (39 and 43) demonstrated dual EGFR/HER2 inhibition with IC50 values of 0.153 µM (EGFR) / 0.108 µM (HER2) and 0.122 µM (EGFR) / 0.078 µM (HER2), respectively, and DHFR inhibition with IC50 values of 0.291 µM and 0.123 µM [1]. These compounds also showed significant in vivo tumor volume reduction in a breast cancer xenograft model [1]. The study identified the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety as essential for activity and the hydrazide side chain (derived from the 3-carboxylic acid) as critical for anticancer potency [1]. While the specific 3-chlorophenyl derivative was not directly tested in this study, the 3-carboxylic acid handle is the essential synthetic entry point for generating the active hydrazide derivatives, establishing the target compound as a privileged precursor scaffold for this chemotype [2].

Kinase inhibition EGFR/HER2 Anticancer drug discovery

Imidazo[2,1-b]thiazole-3-carboxylic Acid Derivatives Exhibit Selective hCA II Inhibition with Ki Values of 57.7–98.2 µM, Establishing the Scaffold's Carbonic Anhydrase Targeting Potential

A 2020 study by Manasa et al. published in MDPI demonstrated that a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, all derived from the imidazo[2,1-b]thiazole-3-carboxylic acid scaffold, exhibited selective inhibition of human carbonic anhydrase II (hCA II) with Ki values in the range of 57.7 to 98.2 µM, while showing no activity against hCA I, hCA IX, or hCA XII (all Ki > 100 µM) [1]. This isoform selectivity is therapeutically relevant, as hCA II is a validated target for glaucoma and edema treatment [1]. The carboxylic acid at position 3 served as the essential synthetic handle for attaching the sulfonyl piperazine pharmacophore via amide bond formation [2]. The 6-position aryl substitution pattern was shown to modulate the degree of hCA II inhibition within the 57.7–98.2 µM window, suggesting that varying the aryl group (e.g., 3-chlorophenyl vs. 4-chlorophenyl vs. phenyl) provides a tunable parameter for SAR exploration [2].

Carbonic anhydrase inhibition hCA II Glaucoma and edema

Meta-Chlorophenyl Substitution Provides a Distinct Electronic Hammett Profile (σₘ = +0.37) Relative to Para-Chloro (σₚ = +0.23), Affecting Aryl Ring Reactivity and Target Binding Electronics

The 3-chlorophenyl (meta-chloro) substituent in the target compound carries a Hammett sigma meta constant (σₘ) of +0.37, reflecting the electron-withdrawing inductive effect of chlorine transmitted through the aromatic ring [1]. In contrast, the 4-chlorophenyl (para-chloro) isomer (CAS 912770-34-4) has a Hammett sigma para constant (σₚ) of +0.23, reflecting a weaker net electron-withdrawing effect due to the opposing influence of resonance donation from the chlorine lone pair in the para position [1]. This difference of Δσ = +0.14 (σₘ – σₚ) means that the 3-chlorophenyl ring is measurably more electron-deficient than the 4-chlorophenyl ring. This electronic difference directly impacts: (a) the reactivity of the aryl ring toward electrophilic aromatic substitution during further synthetic elaboration; (b) the strength of potential π-π stacking interactions with electron-rich aromatic residues in protein binding pockets; and (c) the acidity of the carboxylic acid proton (pKₐ) through through-bond inductive transmission .

Physical organic chemistry Hammett analysis SAR optimization

Commercial Availability at ≥98% Purity from Multiple Suppliers with Ambient Shipping Stability, Enabling Rapid Procurement Without Cold-Chain Logistics

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid is commercially available at ≥98% purity from multiple independent suppliers including ChemScene (Cat. CS-0678052, ≥98%) and Leyan (Cat. 1748707, 98%) . The compound is stable at room temperature during continental US shipping and requires only sealed, dry storage at 2–8°C for long-term storage . By comparison, the 6-phenyl analog (CAS 1131615-90-1) was found with purity specifications of 95% , and the 4-chlorophenyl isomer is available at 97–98% purity from similar suppliers . The target compound's LogP of 3.41 and TPSA of 54.6 Ų place it within favorable property space for CNS drug-like molecules, with the balance of lipophilicity and polarity being tunable through the carboxylic acid handle . The GHS classification (H302-H315-H319-H335) indicates standard laboratory handling precautions with no unusual hazards for a compound of this molecular weight class .

Chemical procurement Supply chain Building block availability

Optimal Research and Industrial Application Scenarios for 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid


Focused Kinase Inhibitor Library Synthesis via 3-Carboxylic Acid Amide Coupling

The 3-carboxylic acid handle of the target compound enables direct amide coupling with diverse amine building blocks to generate focused libraries of imidazo[2,1-b]thiazole-3-carboxamides for kinase inhibitor screening. This application is directly supported by the demonstrated nanomolar dual EGFR/HER2 inhibition (IC50 = 78–153 nM) and DHFR inhibition (IC50 = 123–291 nM) achieved with structurally analogous imidazo[2,1-b]thiazole-3-carboxylic acid-derived hydrazides, as reported by Sabry et al. (2022) [1]. The 3-chlorophenyl substituent at position 6 provides a distinct electronic environment (σₘ = +0.37) compared to the more commonly used 4-chlorophenyl analog (σₚ = +0.23), enabling exploration of electronic SAR that is inaccessible with the para isomer [2]. The higher LogP of 3.41 (vs. ~2.2 for the des-chloro phenyl analog) further supports the design of cell-permeable kinase probes .

Carbonic Anhydrase II-Selective Probe Development Using the 6-Aryl Imidazo[2,1-b]thiazole-3-carboxylic Acid Scaffold

The target compound serves as a precursor for generating sulfonyl piperazine conjugates via the 3-carboxylic acid handle, producing molecules that selectively inhibit human carbonic anhydrase II (hCA II) with Ki values of 57.7–98.2 µM while sparing hCA I, hCA IX, and hCA XII (all Ki > 100 µM), as demonstrated by Manasa et al. (2020) [1]. The meta-chlorophenyl substitution at position 6 is expected to modulate the degree of hCA II inhibition within this window, offering a structurally distinct option relative to the 4-substituted aryl analogs that dominate the published literature. The selective hCA II inhibition profile is therapeutically relevant for glaucoma and cerebral edema indications, where off-target inhibition of other CA isoforms is undesirable [1].

Fragment-Based Drug Design Utilizing Chlorine as an X-ray Anomalous Scattering Marker

The presence of chlorine at the meta position of the pendant phenyl ring provides a heavy-atom marker for anomalous scattering in protein X-ray crystallography, enabling unambiguous determination of the binding orientation of the 6-aryl substituent in protein-ligand co-crystal structures. This is a practical advantage over the des-chloro 6-phenyl analog, which lacks a suitable anomalous scatterer. The 3-carboxylic acid handle simultaneously allows for structure-guided elaboration of the fragment hit into a lead series through amide coupling, without requiring de novo synthesis of the core scaffold. The calculated LogP of 3.41 and molecular weight of 278.71 g/mol place the compound within fragment-like property space (MW < 300, cLogP ≤ 3.5) as defined by the 'Rule of Three' for fragment-based screening [1].

Electronic SAR Exploration in π-Stacking-Dependent Protein Targets

For protein targets where ligand binding involves π-π stacking interactions between the pendant aryl ring and aromatic protein residues (e.g., tyrosine, phenylalanine, or tryptophan), the meta-chlorophenyl group (σₘ = +0.37) provides a measurably more electron-deficient aromatic ring compared to the unsubstituted phenyl (σ = 0.00), 4-chlorophenyl (σₚ = +0.23), or 3-methoxyphenyl (σₘ = +0.12 for OCH₃) analogs [1]. This electronic differentiation can be exploited to systematically probe the importance of π-electron density in the aryl ring for target binding affinity, without changing the steric footprint of the substituent. The carboxylic acid handle at position 3 enables parallel synthesis of amide derivatives for rapid SAR assessment across a panel of electronic variants at the 6-position, including the 3-chlorophenyl compound as the key electron-deficient benchmark [2].

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